1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine
Overview
Description
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring and a bromophenyl group
Mechanism of Action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its target by binding to it, characterized by lower binding free energy . This interaction could lead to changes in the target’s function, thereby affecting the biological processes it is involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Coupling with Piperazine: The brominated thiophene is then coupled with piperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactors for the bromination and coupling steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate, are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of receptor-ligand interactions due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine: Similar structure but with the bromine atom in a different position on the phenyl ring.
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}piperazine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and materials.
Properties
IUPAC Name |
1-[[5-(4-bromophenyl)thiophen-2-yl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVNORDQKPEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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